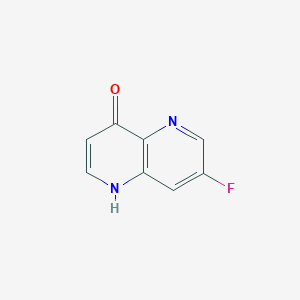

7-Fluoro-1,5-naphthyridin-4-ol

Overview

Description

7-Fluoro-1,5-naphthyridin-4-ol is an organic compound with the chemical formula C8H5FN2O. It belongs to the class of 1,5-naphthyridines, which are heterocycles of significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

This compound contains a total of 18 bonds; 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis

1,5-Naphthyridines, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications

Synthesis Techniques

- One-Pot Diazotation–Fluorodediazoniation Reaction : A study by Abele et al. (2014) presents various synthetic routes for producing fluoronaphthyridines, highlighting the importance of the method used for introducing the fluorine atom. One notable method is a one-pot diazotation–fluorodediazoniation reaction with high yield and purity, avoiding the isolation of unstable diazonium salts.

Antibacterial Applications

Antibacterial Activity : Matsumoto et al. (1984) explored the synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including fluoro analogues. They found that compounds like enoxacin exhibited broad and potent in vitro antibacterial activity (Matsumoto et al., 1984).

Novel Antibacterial Agents : Zhang et al. (2019) reported on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for biologically active anticancer drugs. Their efficient synthesis approach offered high yield and confirmed structure (Zhang et al., 2019).

Antitumor Agents

Cytotoxic Activity : Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. Their research indicated that certain derivatives exhibited potent cytotoxic activity against various tumor cell lines (Tsuzuki et al., 2004).

Search for Antitumor Agents : Another study by Tomita et al. (2002) also focused on 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. They found that certain modifications in the N-1 and C-7 positions of these compounds showed promising antitumor activity (Tomita et al., 2002).

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridine derivatives, which include 7-fluoro-1,5-naphthyridin-4-ol, have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Mode of Action

It is known that 1,5-naphthyridine derivatives interact with their targets through various mechanisms, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Biochemical Pathways

It is known that 1,5-naphthyridine derivatives can affect a variety of biological activities .

Result of Action

It is known that 1,5-naphthyridine derivatives can exhibit a variety of biological activities .

Properties

IUPAC Name |

7-fluoro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJNOFYNSDLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)N=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

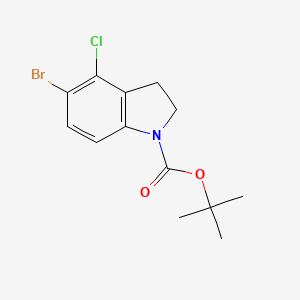

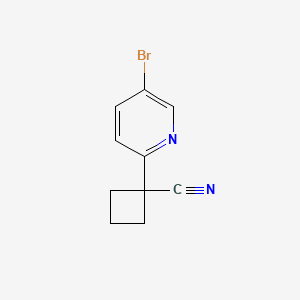

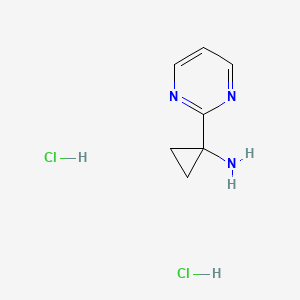

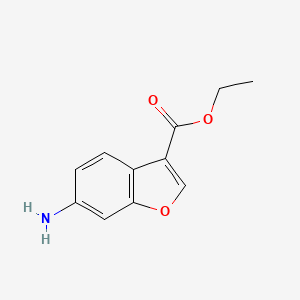

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)

![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)